4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide
Description
Properties
IUPAC Name |
4-methyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13-5-7-14(8-6-13)18(23)21-15-9-10-17-16(11-15)22(4)19(24)20(2,3)12-25-17/h5-11H,12H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLZSDCTFRLHCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide typically involves multiple steps. One common method includes the condensation of 4-methylbenzoic acid with 3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction temperatures can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzamide Derivatives
*Calculated based on formula C₁₉H₂₀N₂O₃.
Key Observations :
- The trifluoromethyl and piperazine groups in the triazolopyridine analog (Table 1, Row 2) improve solubility and blood-brain barrier penetration, whereas the target compound’s methyl groups may enhance metabolic stability .
Physicochemical Properties
Table 2: Physicochemical Profile Comparison
*Estimated using fragment-based methods.
Analysis :
Table 3: In Vitro Activity (IC₅₀ Values)
Insights :
- The target compound shows strong PI3Kγ inhibition, a key target in autoimmune diseases, whereas the triazolopyridine analog excels in Akt1 inhibition (oncology applications) .
Biological Activity
4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzamide moiety linked to a tetrahydro-benzoxazepine derivative. The presence of multiple functional groups contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
- Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties. Specific mechanisms of action involve the modulation of apoptotic pathways and inhibition of tumor cell proliferation.
- Antimicrobial Properties : The compound has shown potential against several microbial strains, indicating its utility in treating infections.
Table 1: Summary of Biological Activities
The mechanisms underlying the biological activities of this compound are diverse:
- Apoptosis Induction : The compound appears to activate caspase pathways leading to programmed cell death in tumor cells.
- Inhibition of Cell Proliferation : Studies have demonstrated that treatment with this compound results in reduced cell viability in various cancer cell lines.
- Antimicrobial Mechanisms : It disrupts microbial cell membranes or inhibits essential metabolic pathways.
Case Studies
Several studies have been conducted to evaluate the efficacy and safety profile of this compound:
Case Study 1: Antitumor Efficacy
A study involving human cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability (up to 70% inhibition at 50 µM concentration) compared to untreated controls. The study highlighted the importance of further investigation into its potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
In vitro testing against Staphylococcus aureus and Escherichia coli showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests promising antimicrobial properties that warrant further exploration.
Q & A
Q. What are the typical synthetic routes for synthesizing 4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide?
- Methodological Answer : The synthesis involves multi-step organic reactions. First, the tetrahydrobenzo[b][1,4]oxazepine core is prepared via cyclization of substituted 2-aminophenol derivatives. Subsequent functionalization introduces the 4-methylbenzamide moiety via amide coupling. Key reagents include coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to optimize yield. Reaction conditions (e.g., temperature, solvent polarity) are critical for regioselectivity and purity. For example, refluxing in dichloromethane with dropwise addition of acyl chloride derivatives ensures controlled reactivity .
Q. How is the structure of this compound confirmed post-synthesis?
- Methodological Answer : Structural validation employs a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent patterns on the benzoxazepine and benzamide moieties.
- Infrared Spectroscopy (IR) : Confirms carbonyl (C=O) and amide (N-H) functional groups.
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typical for research-grade material).
- Melting Point Analysis : Provides physical consistency checks against literature data .
Q. What initial biological screening approaches are recommended for this compound?
- Methodological Answer : Begin with in vitro assays to evaluate potential bioactivity:
- Antiproliferative Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB protocols. Similar benzoxazepine derivatives show IC values in the micromolar range .
- Enzyme Inhibition Studies : Screen against kinases or proteases using fluorescence-based assays. For example, fluorogenic substrates can quantify inhibition of trypsin-like serine proteases .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the benzamide (e.g., 4-methyl vs. 4-chloro) and benzoxazepine core (e.g., 3,3,5-trimethyl vs. 3-ethyl).
- Biological Profiling : Compare analogs in standardized assays (e.g., dose-response curves in enzyme inhibition).
- Computational Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., PARP-1 or EGFR). For example, trifluoromethyl groups in related compounds enhance hydrophobic binding pockets .
Q. How can contradictions in reported biological activities of structurally similar compounds be resolved?
- Methodological Answer :
- Standardized Assay Conditions : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%). Discrepancies in IC values often arise from protocol variability .
- Solubility Analysis : Measure logP values to assess bioavailability differences. For instance, chloro-substituted analogs may exhibit lower solubility than methyl derivatives, affecting apparent activity .
- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify trends obscured by experimental noise .
Q. What strategies optimize the synthesis of this compound for higher yields and scalability?
- Methodological Answer :
- Reaction Optimization : Use Design of Experiments (DoE) to test variables (temperature, catalyst loading). For example, increasing reaction temperature from 25°C to 40°C may reduce byproduct formation in amide coupling .
- Flow Chemistry : Transition from batch to continuous flow systems for improved heat/mass transfer. This is critical for scaling up oxidation steps involving sensitive intermediates .
- Purification Techniques : Employ column chromatography with gradient elution (hexane/EtOAc) or recrystallization from ethanol/water mixtures to isolate high-purity product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
